molecular formula C9H7NO3 B1369337 7-Hydroxyindole-2-carboxylic acid CAS No. 84639-84-9

7-Hydroxyindole-2-carboxylic acid

Cat. No.: B1369337
CAS No.: 84639-84-9
M. Wt: 177.16 g/mol
InChI Key: RKTALADUQKJJKU-UHFFFAOYSA-N
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Description

7-Hydroxyindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Mechanism of Action

Target of Action

7-Hydroxyindole-2-carboxylic acid, also known as 7-Hydroxy-1H-indole-2-carboxylic acid or 7-Hydroxyindole-2-carboxylicacid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole and its derivatives are known to exert their effects by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . It’s plausible that this compound may share similar mechanisms.

Biochemical Pathways

Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They are involved in various biochemical pathways that maintain intestinal homeostasis and impact liver metabolism and the immune response

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s plausible that this compound may share similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the acidic environment in tumors can limit the effect of therapeutic molecules . Therefore, the action of this compound may also be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the replication of the HIV virus . The compound’s interaction with this enzyme involves a bis-bidentate chelation with two magnesium ions, which is essential for its inhibitory activity . Additionally, 7-Hydroxy-1H-indole-2-carboxylic acid has shown potential antiviral, anti-inflammatory, and anticancer activities, making it a promising candidate for further biochemical studies .

Cellular Effects

7-Hydroxy-1H-indole-2-carboxylic acid influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 7-Hydroxy-1H-indole-2-carboxylic acid, have been shown to modulate the activity of multiple receptors, leading to changes in cell signaling pathways . These changes can result in altered gene expression and metabolic flux, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 7-Hydroxy-1H-indole-2-carboxylic acid involves its interaction with various biomolecules. As mentioned earlier, it inhibits HIV-1 integrase by forming a bis-bidentate chelation with magnesium ions . This interaction prevents the enzyme from catalyzing the integration of viral DNA into the host genome, thereby inhibiting viral replication. Additionally, 7-Hydroxy-1H-indole-2-carboxylic acid may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 7-Hydroxy-1H-indole-2-carboxylic acid, can undergo degradation under certain conditions, affecting their biological activity . Long-term exposure to the compound may lead to changes in cellular functions, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 7-Hydroxy-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with cytotoxicity and other adverse effects in animal models . Therefore, it is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

7-Hydroxy-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to participate in the biosynthesis of tryptophan and other essential amino acids . Additionally, 7-Hydroxy-1H-indole-2-carboxylic acid may affect the metabolism of other biomolecules, such as nucleotides and lipids, through its interactions with specific enzymes .

Transport and Distribution

The transport and distribution of 7-Hydroxy-1H-indole-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For instance, indole derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within cells . The localization of 7-Hydroxy-1H-indole-2-carboxylic acid in specific tissues and organs can impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 7-Hydroxy-1H-indole-2-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize in the nucleus, mitochondria, and other organelles, where they exert their biological effects . The specific localization of 7-Hydroxy-1H-indole-2-carboxylic acid within cells can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyindole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another approach involves the reaction of hydrazones with specific reagents under controlled conditions to produce the desired indole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyindole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-Hydroxyindole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyindole-2-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-3-1-2-5-4-6(9(12)13)10-8(5)7/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTALADUQKJJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601918
Record name 7-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84639-84-9
Record name 7-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84639-84-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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